molecular formula C9H8ClIOS B14050396 1-Chloro-1-(4-iodo-3-mercaptophenyl)propan-2-one

1-Chloro-1-(4-iodo-3-mercaptophenyl)propan-2-one

Cat. No.: B14050396
M. Wt: 326.58 g/mol
InChI Key: UAOYQADOAMVMHE-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-iodo-3-mercaptophenyl)propan-2-one is a halogenated ketone derivative characterized by a propan-2-one backbone substituted with a 4-iodo-3-mercaptophenyl group and a chlorine atom at the α-position.

Properties

Molecular Formula

C9H8ClIOS

Molecular Weight

326.58 g/mol

IUPAC Name

1-chloro-1-(4-iodo-3-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H8ClIOS/c1-5(12)9(10)6-2-3-7(11)8(13)4-6/h2-4,9,13H,1H3

InChI Key

UAOYQADOAMVMHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)I)S)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-1-(4-iodo-3-mercaptophenyl)propan-2-one involves several steps, typically starting with the appropriate phenyl derivative. The synthetic route generally includes halogenation and thiolation reactions under controlled conditions. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Chloro-1-(4-iodo-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(4-iodo-3-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-iodo-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can form halogen bonds, while the mercapto group can form thiol bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Comparisons

The compound’s structural analogs differ primarily in substituents on the phenyl ring and the α-position of the propan-2-one core. Key comparisons include:

Compound Name Substituents on Phenyl Ring α-Position Substituent Molecular Weight (g/mol) Key Properties/Applications References
1-Chloro-1-(4-iodo-3-mercaptophenyl)propan-2-one 4-Iodo, 3-mercapto Chlorine ~336.5 (calculated) Potential heterocycle synthesis; high polarizability
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one 4-Methoxy, hydrazinylidene Chlorine 254.7 (reported) Pyrazole precursor; planar crystal structure with N–H⋯O bonds
1-(4-Chlorophenylimino)-1(phenylhydrazono)-propan-2-one 4-Chloro, phenylhydrazono None ~303.8 (calculated) Corrosion inhibition (efficiency ~88–91%)
1-(4-Bromophenylimino)-1(phenylhydrazono)-propan-2-one 4-Bromo, phenylhydrazono None ~348.2 (calculated) Corrosion inhibition (efficiency ~90–93%)
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 4-Chloro (chalcone derivative) Hydroxyphenyl ~270.7 (calculated) UV/Vis absorption; antimicrobial activity

Key Observations:

  • Functional Groups: The mercapto (-SH) group in the target compound provides redox activity absent in methoxy or hydrazinylidene analogs, enabling disulfide formation or metal coordination .
  • Stereoelectronic Properties: Electron-withdrawing groups (e.g., -Cl, -I) decrease electron density on the propan-2-one carbonyl, altering nucleophilic attack sites for cyclization reactions .

Physicochemical and Functional Comparisons

  • Solubility: Mercapto and iodine groups may reduce aqueous solubility compared to methoxy or hydroxylated analogs but improve organic-phase compatibility .
  • Applications: Corrosion Inhibition: Phenylhydrazono derivatives show ~88–93% efficiency, suggesting the target compound’s iodine and thiol groups could enhance adsorption on metal surfaces . Heterocycle Synthesis: Hydrazinylidene analogs are intermediates for pyrazoles; the mercapto group in the target compound may facilitate thiazole formation .

Crystallographic and Spectroscopic Data

  • 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one: Exhibits planar molecular geometry with N–H⋯O hydrogen bonding, forming chains in the crystal lattice .
  • Target Compound: Predicted to show similar planarity, with iodine contributing to heavier-atom effects in X-ray diffraction, improving resolution .

Biological Activity

1-Chloro-1-(4-iodo-3-mercaptophenyl)propan-2-one is a halogenated ketone characterized by the presence of a chloro group, an iodo group, and a mercapto group. Its molecular formula is C9H8ClIOSC_9H_8ClIOS with a molecular weight of approximately 326.58 g/mol. This compound is notable for its potential biological activities, particularly in the realms of enzyme inhibition and antimicrobial properties.

Biological Activity

The biological activity of this compound primarily stems from its ability to interact with various biological molecules. The mercapto group allows for the formation of covalent bonds with thiol groups in proteins, which can lead to enzyme inhibition or modulation of protein activity.

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Covalent Bond Formation : The mercapto group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • Halogen Bonding : The presence of chlorine and iodine allows for halogen bonding, which may influence the compound's reactivity and interactions with biomolecules.
  • Redox Reactions : The compound may participate in redox reactions, affecting cellular redox balance and signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In studies comparing various compounds, this compound showed promising results against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

These findings suggest that the compound could be effective in developing new antimicrobial agents.

Study on Enzyme Inhibition

A study investigated the effects of this compound on specific enzymes involved in metabolic pathways. Researchers observed that the compound inhibited enzyme activity in a dose-dependent manner, suggesting its potential utility as a biochemical tool for studying enzyme functions and interactions.

Antioxidant Properties

Another research effort focused on the antioxidant capabilities of the compound due to its thiol groups. The study found that it could provide protective effects against oxidative stress in biological systems, which is crucial for preventing cellular damage.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features Biological Activity
1-Chloro-1-(3-mercaptophenyl)propan-2-oneC9H9ClOSContains a mercapto groupModerate enzyme inhibition
1-Bromo-1-(4-methylphenyl)propan-2-oneC10H11BrOContains bromine instead of chlorineHigher reactivity; potential for different biological activity
4-Iodo-thiophenolC6H5IOSThiol and iodine directly on aromatic ringSimilar reactivity involving thiol groups

The comparative analysis indicates that while all these compounds possess some level of biological activity, the specific arrangement and type of functional groups in this compound may confer unique interactions and effects.

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